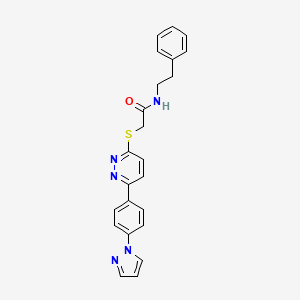![molecular formula C14H14N4O3S B2788912 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866020-06-6](/img/structure/B2788912.png)
5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound known for its multifaceted chemical properties and potential applications in various scientific fields. This compound's unique structure combines elements from pyridine, pyrimidine, and thiazinane, making it a compound of significant interest for researchers in chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step synthetic process. The initial step often includes the formation of a pyridine derivative, which is then functionalized with a thiazinan moiety. The final stage involves the methylene linkage of the pyridine derivative to the pyrimidinetrione core under specific reaction conditions such as elevated temperatures and the presence of suitable catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize automated continuous flow synthesis, which allows for better control over reaction parameters, higher yields, and safer handling of potentially hazardous intermediates. This method also facilitates the scalability of production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazinan ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the pyridinyl or pyrimidinetrione units, leading to the formation of dihydropyridine or dihydropyrimidinetrione derivatives.
Substitution: : The methylene bridge allows for various substitution reactions, making it possible to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactions typically performed in polar solvents like dimethyl sulfoxide or acetonitrile, often under the presence of a base like potassium carbonate.
Major Products: These reactions yield an array of products depending on the specific reagents and conditions used, including sulfoxides, sulfones, and substituted derivatives that modify the compound's biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: : The compound is used in various synthesis protocols to create novel materials or intermediates for other complex molecules. Biology : In biochemical studies, it is employed as a probe to understand the interaction with specific enzymes or receptors. Medicine : There is growing interest in its potential as a pharmacologically active agent, particularly for its possible antimicrobial or anti-inflammatory effects. Industry : It can be used as a building block for the synthesis of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The compound's biological activity is thought to stem from its ability to interact with nucleophilic sites on proteins or nucleic acids, forming stable complexes. This interaction can inhibit specific enzymes or modulate receptor activity, leading to observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Pyridinylmethylene derivatives, thiazinan-pyrimidine hybrids, and pyrimidinetrione analogs. Uniqueness : The combination of pyridinyl, thiazinan, and pyrimidinetrione elements makes it distinct, offering a unique blend of chemical properties and biological activities not found in related compounds. The specific methylene linkage further enhances its reactivity and functional versatility.
By blending these features, 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione stands out as a promising candidate for further research and development in multiple scientific domains.
Propriétés
IUPAC Name |
5-[(6-thiomorpholin-4-ylpyridin-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c19-12-10(13(20)17-14(21)16-12)7-9-1-2-11(15-8-9)18-3-5-22-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPGREDCDPPKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)


![N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2788835.png)




![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2788843.png)
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2788844.png)
![ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2788846.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2788847.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2788852.png)
